![molecular formula C5H5BrN2O3 B1404073 Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate CAS No. 916889-45-7](/img/structure/B1404073.png)
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
Overview
Description
“Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate” is a chemical compound with the molecular formula C5H5BrN2O3 . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate”, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid .
Molecular Structure Analysis
The molecular structure of “Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the types of hydrogen and carbon atoms present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry . The compound has a molecular weight of 221.01 g/mol .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The 1,3,4-oxadiazole structure is utilized in OLEDs for its electroluminescent properties. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate can serve as a precursor in synthesizing compounds for OLED displays .
Gas Separation Membranes
This compound can be used to create membranes for high-pressure mixed-gas separation due to its thermal stability and chemical resistance .
Corrosion Inhibitors
The oxadiazole ring is known for its corrosion inhibition properties. Derivatives of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be synthesized for protecting metals against corrosion .
Optoelectronic Devices
Due to its electronic properties, this compound may be used in the development of optoelectronic devices such as photodiodes and transistors .
Energetic Materials
The high nitrogen content in oxadiazoles makes them candidates for energetic materials with potential applications in propellants and explosives .
Metal Ion Sensors
Oxadiazoles can act as fluorescent sensors for metal ions. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be used to develop new sensors with high sensitivity and selectivity .
Biological Activity
Compounds with the oxadiazole ring have shown biological activities such as anti-inflammatory and antimicrobial effects. This compound could be a key intermediate in pharmaceutical research .
Insecticidal Activity
Derivatives of oxadiazoles have been used as insecticides against various pests. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate might be a starting material for synthesizing these insecticidal compounds .
properties
IUPAC Name |
ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNZUKINCAFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
916889-45-7 | |
Record name | Ethyl 5-bromo-1,3,4-oxadizole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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